3H-Pyrrolizine

Descripción general

Descripción

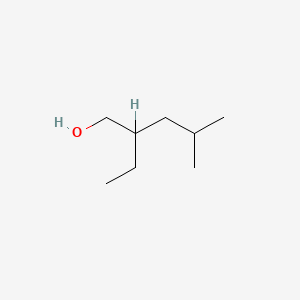

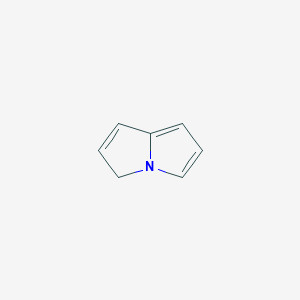

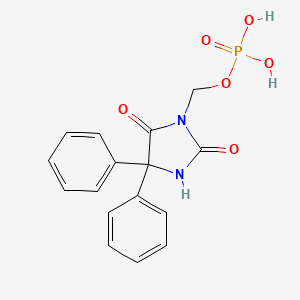

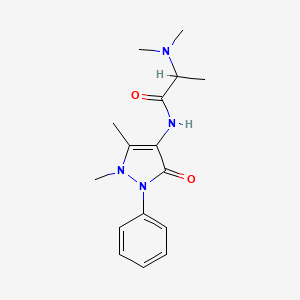

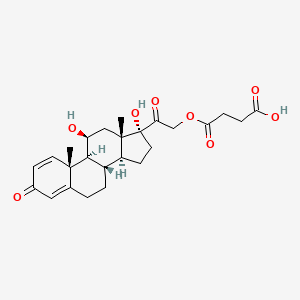

3H-Pyrrolizine is a chemical compound that consists of a bicyclic 5–5 system with one nitrogen atom at the ring junction . It is an important class of organic compounds associated with biological and pharmaceutical activities such as anti-inflammatory, antitumor, anticonvulsant activity, and antineoplastic activity .

Synthesis Analysis

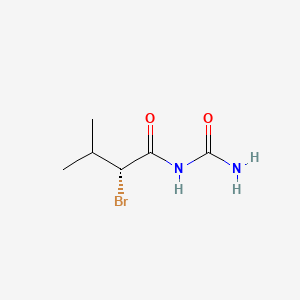

The synthesis of 3H-Pyrrolizine has been achieved through various methods. One such method involves the use of an organocatalyst, piperidinium acetate, for one-pot synthesis of 5,6-disubstituted 3H-Pyrrolizines with halogen (Cl, Br), methoxy, and ethyl ester groups . Other methods include the intramolecular Wittig reaction of N-substituted phosphorus ylides , Vilsmeier cyclization of ethyl arylpyrrolylpropionates in the presence of boron tribromide , and strong base-catalyzed condensation .Molecular Structure Analysis

The parent compound, 3H-Pyrrolizine, consists of a bicyclic 5–5 system with one nitrogen atom at the ring junction . The electronic spectra of 3H-Pyrrolizine were altered slightly by substituents, which can be well explained by TD-DFT calculations .Chemical Reactions Analysis

3H-Pyrrolizine has been involved in various chemical reactions. For instance, it reacts with dimethyl or diethyl acetylenedicarboxylate to give the 3-[alkoxycarbonyl(alkoxycarbonyl-methyl)methylene]-3-pyrrolizines . Another reaction involves the photochemical addition of dimethyl acetylenedicarboxylate to 3H-Pyrrolizine .Physical And Chemical Properties Analysis

3H-Pyrrolizine has a molecular formula of C7H7N and an average mass of 105.137 Da . The absorption and emission spectra properties of 3H-Pyrrolizine have been compared in dichloromethane, toluene, methanol, and DMSO .Aplicaciones Científicas De Investigación

Synthesis of Derivatives : 3H-Pyrrolizine reacts with acetylenedicarboxylic esters to form various derivatives. This includes the creation of 3-(alkoxycarbonylmethylene)-3H-pyrrolizines and similar compounds. Such reactions have been studied for their mechanism and potential applications in organic chemistry (Johnson & Jones, 1972).

Element-Substituted Derivatives : The synthesis of new element-substituted derivatives of 3H-pyrrolizines has been explored. This involves isolating anions of 3H-pyrrolizine and reacting them with Group 14 electrophiles, leading to various substituted derivatives. Such research provides insight into the versatility of 3H-pyrrolizine in organometallic chemistry (Kissounko et al., 1998).

Creation of Heterocyclic Compounds : 3H-Pyrrolizine has been used in the synthesis of pyrrolo[2,1,5-cd]indolizines and pyrazino[2,1,6-cd]pyrrolizines. These compounds are significant in the field of heterocyclic chemistry, with potential applications in the development of new materials and pharmaceuticals (Jessep & Leaver, 1980).

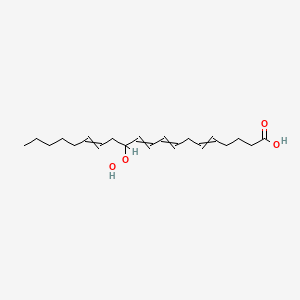

Reactive Metabolite Identification : Research has identified (3H-pyrrolizin-7-yl)methanol as a reactive metabolite of the pyrrolizidine alkaloid retrorsine. This is crucial in understanding the bioactivation and toxicological profile of pyrrolizidine alkaloids (Fashe et al., 2014).

Synthesis of Pyrrolo Derivatives : The compound has been used in synthesizing pyrrolo derivatives like pyrrolo[3′,2′:4,5][1,3]diazepino[2,1,7-cd]pyrrolizine derivatives. This illustrates its utility in creating complex organic molecules (Shin, 2019).

Structure Analysis : A study focused on the revised structure of a delta-aminolevulinic acid derivative, revealing insights into the molecular structure of 3H-pyrrolizine-based compounds (Kajiwara et al., 1993).

Novel Synthesis Approaches : Research has been conducted on novel synthesis methods for stable 3H-pyrrolizine fused diazaborepin, highlighting the evolving methods in chemical synthesis (Yujiao et al., 2016).

Mecanismo De Acción

Direcciones Futuras

The synthesis and study of 3H-Pyrrolizine and its derivatives continue to be an area of interest due to their biological and pharmaceutical activities . Future research may focus on designing a facile and simple route to obtain pyrrolizines and further understanding the action mechanisms of pyrrolizine derivatives .

Propiedades

IUPAC Name |

3H-pyrrolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-3-7-4-2-6-8(7)5-1/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHONATOJHSQDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC=CN21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293401 | |

| Record name | 3H-Pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

251-60-5 | |

| Record name | 3H-Pyrrolizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-6-hydroxy-3-[2'-(1H-tetrazol-5-YL)-biphenyl-4-ylmethyl]-3H-quinazolin-4-one](/img/structure/B1200047.png)

![Acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester](/img/structure/B1200049.png)